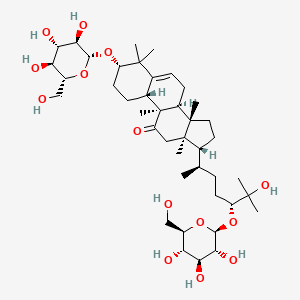

11-Oxomogroside IIE

Description

Properties

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-26,28-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFDSEMWRYIOBO-SBBXLVFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 11-Oxomogroside IIE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of 11-Oxomogroside IIE, a cucurbitane triterpenoid glycoside isolated from the unripe fruits of Siraitia grosvenorii (monk fruit). This document details the experimental protocols, summarizes key data, and visualizes the logical workflow involved in identifying this complex natural product.

Introduction

This compound is a member of the mogroside family, a group of triterpenoid glycosides known for their characteristic sweet taste, although some, like Mogroside IIE, are noted for their bitterness.[1][2] These compounds are of significant interest to the food, beverage, and pharmaceutical industries due to their potential as natural, non-caloric sweeteners and their various reported biological activities. The structural determination of each mogroside analogue is crucial for understanding structure-activity relationships, ensuring product safety, and enabling further research and development.

The structure of this compound was first reported by Li et al. in 2006, following its isolation from the unripe fruits of Siraitia grosvenorii.[3] Its elucidation relied on a combination of spectroscopic techniques, which are detailed in this guide.

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatography. The general protocol is as follows:

Experimental Protocol: Isolation

-

Extraction: The dried and powdered unripe fruits of Siraitia grosvenorii are extracted with a suitable solvent, typically a polar solvent like ethanol or methanol, to efficiently extract the glycosides.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove non-polar constituents. This often involves partitioning between an aqueous phase and a non-polar solvent like n-hexane.

-

Column Chromatography: The resulting polar fraction is then subjected to a series of column chromatography steps.

-

Macroporous Resin Chromatography: The extract is first passed through a macroporous resin column and eluted with a gradient of ethanol in water. This step helps in the initial fractionation of the mogrosides.

-

Silica Gel Chromatography: Fractions enriched with mogrosides are further purified using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform, methanol, and water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol or acetonitrile in water.

-

Structure Elucidation

The determination of the chemical structure of this compound involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.1. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound.

Experimental Protocol: Mass Spectrometry

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used.

-

Ionization Mode: Both positive and negative ion modes can be utilized to observe protonated [M+H]+ or deprotonated [M-H]- molecular ions, as well as adducts with salts (e.g., [M+Na]+).

-

Data Analysis: The accurate mass measurement allows for the determination of the molecular formula. For Mogroside IIE, the molecular formula has been established as C₄₂H₇₂O₁₄.[4] The presence of the oxo-group in this compound would alter this formula accordingly.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of complex natural products like this compound, including the stereochemistry and the linkages of the sugar moieties.

Experimental Protocol: NMR Spectroscopy

-

Solvent: The purified compound is dissolved in a deuterated solvent, commonly pyridine-d₅, methanol-d₄, or DMSO-d₆.

-

Spectrometers: High-field NMR spectrometers (e.g., 400, 500, or 600 MHz) are used to acquire the spectra.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.

-

¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity within the aglycone and sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different structural fragments, such as the aglycone to the sugar units and the inter-glycosidic linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule and the conformation of the glycosidic linkages.

-

Data Presentation: Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the reported structure and data from closely related mogrosides. The definitive data is found in the primary literature by Li et al. (2006).[3]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₂H₇₀O₁₅ |

| Molecular Weight | 814.99 g/mol |

| HRESIMS (m/z) | [M+Na]+ expected around 837.46 |

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Aglycone of this compound (in Pyridine-d₅)

| Position | Expected ¹³C (δc) | Expected ¹H (δн) | Key HMBC Correlations |

| 3 | ~88.0 | ~3.2 (dd) | H-3 to C-1, C-2, C-4, C-5, C-1' |

| 5 | ~142.0 | - | - |

| 6 | ~121.0 | ~5.6 (m) | H-6 to C-4, C-5, C-7, C-8, C-10 |

| 11 | ~200.0 | - | - |

| 24 | ~76.0 | ~3.8 (m) | H-24 to C-23, C-25, C-26, C-27, C-1'' |

Table 3: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Glycosidic Moieties of this compound (in Pyridine-d₅)

| Sugar Unit | Position | Expected ¹³C (δc) | Expected ¹H (δн) | Key HMBC Correlations |

| Glc (at C-3) | 1' | ~105.0 | ~4.9 (d) | H-1' to C-3 |

| Glc (at C-24) | 1'' | ~104.5 | ~4.8 (d) | H-1'' to C-24 |

Logical Workflow and Visualization

The process of elucidating the structure of this compound follows a logical and systematic workflow, from the initial isolation to the final structural confirmation. This workflow is visualized in the diagram below.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a rigorous process that combines meticulous isolation techniques with advanced spectroscopic analysis. The methodologies outlined in this guide represent the standard approach for the characterization of complex natural products. A thorough understanding of these techniques and the interpretation of the resulting data are essential for researchers and professionals working in natural product chemistry, drug discovery, and the development of novel food ingredients. The definitive structural information, including detailed NMR assignments, is documented in the primary scientific literature, which serves as the ultimate reference for this compound.

References

- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 7-Oxomogroside Ii E | C42H72O14 | CID 24721558 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 11-Oxomogroside IIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IIE is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1] As a member of the mogroside family of compounds, it is of significant interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside relevant experimental methodologies and an exploration of its potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide also incorporates data from the closely related and more extensively studied compound, 11-oxo-mogroside V, to provide a more complete contextual understanding.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₀O₁₄ | [1] |

| Molecular Weight | 799.00 g/mol | [1] |

| CAS Number | 918972-06-2 | [1] |

| Appearance | Assumed to be a white or off-white powder | Inferred |

| Solubility | Data not available. Related compound 11-oxo-mogroside V is soluble in DMSO, pyridine, methanol, and ethanol. | [2] |

| Melting Point | Data not available | |

| Optical Rotation | Data not available |

Spectral Characterization

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not explicitly available in the reviewed literature. The structural elucidation of mogrosides is typically achieved through a combination of these spectroscopic techniques. For researchers seeking to characterize this compound, standard protocols for the analysis of triterpenoid glycosides should be employed.

Experimental Protocols

Isolation and Purification of Mogrosides from Siraitia grosvenorii

The following is a generalized protocol for the extraction and isolation of mogrosides, including this compound, from the dried fruit of Siraitia grosvenorii. The specific yields and purity of this compound would require optimization of the chromatographic steps.

Workflow for Mogroside Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered fruit of Siraitia grosvenorii is extracted with an appropriate solvent, typically aqueous ethanol (e.g., 70%), multiple times to ensure efficient extraction of the glycosides.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin.

-

The column is first washed with water to remove highly polar impurities such as sugars and salts.

-

The mogrosides are then eluted using a gradient of increasing ethanol concentration.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

-

Preparative HPLC: Fractions enriched with this compound are pooled and further purified using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water) to yield the pure compound.[3]

Antioxidant Activity Assays

While specific antioxidant data for this compound is not available, the closely related 11-oxo-mogroside V has demonstrated significant antioxidant effects.[2][4][5] The following are standard protocols that can be used to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the compound.

-

In a microplate, add a fixed volume of DPPH solution to each dilution of the compound.

-

Incubate the plate in the dark at room temperature for approximately 30 minutes.

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Biological Activity and Signaling Pathways

The biological activities of individual mogrosides are an active area of research. While specific studies on the signaling pathways modulated by this compound are not yet available, research on other mogrosides provides some insights into their potential mechanisms of action.

For instance, 11-oxo-mogroside V has been shown to exhibit strong antioxidant activity by scavenging reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[2][4][5] It has also been reported to inhibit the oxidative modification of low-density lipoprotein (LDL), suggesting a potential role in cardiovascular protection.[]

Potential Antioxidant Mechanism of Action

The antioxidant properties of mogrosides are likely attributable to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize free radicals. This can interrupt the chain reactions of oxidative damage to cells and biomolecules.

Hypothesized Cellular Interaction

Caption: Hypothesized mechanism of cellular protection by this compound via ROS neutralization.

Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its effects. Given the known activities of related mogrosides, pathways involved in oxidative stress response (e.g., Nrf2 signaling) and metabolic regulation could be promising areas of investigation.

Conclusion

This compound is a distinct cucurbitane glycoside from Siraitia grosvenorii with defined molecular formula and weight. While a comprehensive profile of its physicochemical properties and biological activities is still emerging, the available data on related compounds, particularly 11-oxo-mogroside V, suggest that it likely possesses valuable antioxidant properties. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate the therapeutic and pharmacological potential of this intriguing natural product. Future studies focusing on detailed spectroscopic characterization, elucidation of specific biological mechanisms, and involvement in cellular signaling pathways will be crucial for unlocking the full potential of this compound in drug development and scientific research.

References

The Enzymatic Conversion of Mogroside IIE to the High-Intensity Sweetener Mogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Mogroside V, a high-intensity natural sweetener, from its precursor, 11-Oxomogroside IIE. The focus is on the core biochemical transformations, detailed experimental protocols, and the underlying enzymatic pathways. While direct chemical synthesis routes are not prominently documented in current literature, biotechnological approaches using specific enzymes have shown significant promise in achieving this conversion with high efficiency and specificity.

Introduction: Mogrosides and the Path to Sweetness

Mogrosides are a group of triterpene glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit). Their intense sweetness, coupled with low caloric content, has made them highly sought-after natural sweeteners. The sweetness of mogrosides is largely determined by the number and arrangement of glucose units attached to the mogrol backbone. Mogroside V, with five glucose moieties, is one of the most abundant and sweetest mogrosides.

The biosynthesis of Mogroside V in monk fruit is a complex process involving multiple enzymatic steps.[1][2][3][4] Key precursors in this pathway include Mogroside IIE, which is tasteless or bitter.[5][6] The conversion of Mogroside IIE to the highly sweet Mogroside V involves sequential glycosylation steps catalyzed by specific UDP-glucosyltransferases (UGTs).[7][8]

While the direct precursor in the most studied pathways is Mogroside IIE, this guide will also address the potential role of this compound. This compound possesses a ketone group at the C-11 position of the mogrol backbone. The conversion of an 11-oxo moiety to an 11-hydroxyl group, a characteristic feature of Mogroside V, would necessitate a reduction step. Although less documented for Mogroside V synthesis, this potential conversion pathway is also explored.

Enzymatic Conversion Pathways

The primary route for synthesizing Mogroside V from its precursors is through enzymatic glycosylation. This process involves the transfer of glucose units from an activated sugar donor, typically UDP-glucose, to the mogroside acceptor molecule.

Glycosylation of Mogroside IIE to Mogroside V

The most well-documented pathway involves the conversion of Mogroside IIE to Mogroside V. This is a multi-step process where additional glucose units are added to the Mogroside IIE core. This transformation is catalyzed by specific UDP-glucosyltransferases (UGTs).[7][8] Engineered UGTs have demonstrated high efficiency in this conversion.[7]

Caption: Enzymatic glycosylation of Mogroside IIE to Mogroside V.

Hypothetical Conversion of this compound to Mogroside V

The conversion of this compound to Mogroside V would require two key transformations: the reduction of the 11-keto group to a hydroxyl group and subsequent glycosylation steps. While the direct enzymatic reduction of 11-Oxomogroside V to its epimer (11-epi-mogroside V) has been described, a direct pathway to Mogroside V from an 11-oxo precursor is not well-established in the literature.[9]

Caption: Hypothetical pathway for Mogroside V synthesis from this compound.

Quantitative Data Summary

The efficiency of the enzymatic conversion of mogroside precursors to Mogroside V has been quantified in several studies. The following tables summarize key quantitative data from published research.

Table 1: Enzymatic Conversion of Mogroside IIE to Mogroside IV and V

| Parameter | Value | Reference |

| Enzyme | Engineered UDP-glucosyltransferase (UGTMS1-M7) | [7] |

| Host Organism | Saccharomyces cerevisiae (engineered strain) | [7] |

| Substrate | Mogroside IIE | [7] |

| Products | Mogroside IV and Mogroside V | [7] |

| Conversion Yield | 62% | [7] |

Table 2: In Vitro Multi-Enzyme Cascade for Mogroside V Synthesis from Mogrol

| Parameter | Value | Reference |

| Enzymes | Engineered UGTs (UGTMG1, UGTMS1-M7, UGTMS2) | [7] |

| Substrate | Mogrol | [7] |

| Product | Mogroside V (and isomers) | [7] |

| Total Conversion Rate | >99% (after 2 hours) | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of Mogroside V.

Protocol for Enzymatic Conversion of Mogroside IIE

This protocol is based on the in vitro enzymatic glycosylation of Mogroside IIE using purified UGTs.

Materials:

-

Mogroside IIE

-

Purified engineered UDP-glucosyltransferase (e.g., UGTMS1-M7)

-

UDP-glucose (UDPG)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Methanol (for reaction termination)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture (300 µL) containing:

-

50 mM Tris-HCl (pH 8.0)

-

0.2 mM Mogroside IIE

-

1 mM UDPG

-

10 mM MgCl₂

-

100 µg of purified UGT enzyme

-

-

Incubate the reaction mixture at 40°C.

-

Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 0, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of methanol to the aliquot.

-

Centrifuge the terminated reaction mixture to pellet the enzyme.

-

Analyze the supernatant by HPLC to quantify the consumption of Mogroside IIE and the formation of Mogroside IV and V.[7]

Protocol for HPLC Analysis of Mogrosides

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

-

UV or Charged Aerosol Detector (CAD)

Mobile Phase:

-

Acetonitrile and water are commonly used as the mobile phase in a gradient or isocratic elution. A typical mobile phase composition is a mixture of acetonitrile and water (e.g., 22:78, v/v).[10]

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[10]

-

Column Temperature: 32°C[10]

-

Detection Wavelength: 203 nm (for UV detection)[10]

-

Injection Volume: 10 µL[10]

Sample Preparation:

-

Dilute the reaction supernatant or purified mogroside samples in the mobile phase.

-

Filter the samples through a 0.45 µm syringe filter before injection.

Protocol for Purification of Mogroside V

Purification of Mogroside V from a reaction mixture or crude extract can be achieved using preparative HPLC or column chromatography.

Method 1: Preparative HPLC

-

Use a larger dimension C18 column suitable for preparative scale separations.

-

Optimize the mobile phase composition and gradient to achieve good separation of Mogroside V from other mogrosides and impurities.

-

Inject the crude sample and collect the fraction corresponding to the Mogroside V peak.

-

Evaporate the solvent from the collected fraction to obtain purified Mogroside V.[10]

Method 2: Column Chromatography

-

Pack a column with a suitable stationary phase, such as silica gel or a macroporous adsorbent resin.[11][12][13][14]

-

Load the crude extract or reaction mixture onto the column.

-

Elute the column with a stepwise or gradient of solvents (e.g., water-ethanol mixtures) to separate the different mogrosides.[12]

-

Collect fractions and analyze them by HPLC to identify those containing pure Mogroside V.

-

Combine the pure fractions and evaporate the solvent.

Conclusion

The conversion of Mogroside IIE to the highly desirable sweetener Mogroside V is a feasible process, primarily driven by enzymatic glycosylation. The use of engineered UDP-glucosyltransferases has demonstrated remarkable efficiency, with near-complete conversion in some in vitro systems. While the direct conversion from this compound remains a hypothetical pathway, the potential for enzymatic reduction of the 11-oxo group warrants further investigation. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of natural product synthesis, food science, and drug development to explore and optimize the production of Mogroside V. Further research into novel enzymes and the optimization of reaction conditions will continue to advance the biotechnological production of this valuable natural sweetener.

References

- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UDP-Glycosyltransferases Engineering Coupled with UDPG Regeneration Facilitate the Efficient Conversion of Mogroside V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]

An In-depth Technical Guide to the Bitter Taste Profile of 11-Oxomogroside IIE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative data on the bitter taste profile of 11-Oxomogroside IIE is not extensively available in public-domain scientific literature. This guide therefore outlines the established methodologies and a hypothetical taste profile based on the known structure-activity relationships of related mogroside compounds. The experimental protocols provided are standard, validated methods for the assessment of bitter compounds.

Introduction

This compound is a cucurbitane-type triterpenoid glycoside. It is a derivative of Mogroside IIE, a known bitter compound found in the unripe fruit of Siraitia grosvenorii (monk fruit). The taste of mogrosides is largely determined by the number of glucose units attached to the mogrol aglycone.[1][2] Generally, mogrosides with fewer than four glucose units exhibit a bitter taste, while those with four or more are sweet.[1] Mogroside IIE, possessing two glucose units, is characteristically bitter and serves as a precursor to the intensely sweet Mogroside V in the fruit's ripening process.[2] The presence of an oxo- group at the 11th carbon position is also believed to influence the taste profile.[3]

A comprehensive understanding of the bitter taste profile of this compound is critical for its potential application in the pharmaceutical industry as a scaffold for new drug entities or in the food industry for the development of taste modulators. This guide details a multi-faceted approach for the characterization of its bitterness, encompassing sensory, in vitro, and instrumental analyses.

Hypothetical Quantitative Data Presentation

The following tables present a hypothetical but plausible bitter taste profile for this compound, based on data typically generated through the experimental protocols outlined in this guide.

Table 1: Sensory Panel Data for this compound

| Parameter | Value | Method |

| Bitterness Recognition Threshold | 0.08 mM | Ascending Forced-Choice (AFC) |

| Bitterness Intensity (at 0.5 mM) | 6.5 (on a 10-point scale) | Labeled Magnitude Scale (LMS) |

| Bitterness Intensity (at 1.0 mM) | 8.2 (on a 10-point scale) | Labeled Magnitude Scale (LMS) |

| Qualitative Descriptors | Predominantly bitter, slight metallic aftertaste | Qualitative Descriptive Analysis |

Table 2: In Vitro TAS2R Activation Profile for this compound

| Bitter Taste Receptor | Agonist Activity | EC₅₀ (µM) |

| TAS2R4 | Yes | 75 |

| TAS2R14 | Yes | 120 |

| TAS2R39 | Possible | > 500 |

| TAS2R50 | Yes | 55 |

| Other TAS2Rs | No significant activation | > 1000 |

Experimental Protocols

This protocol is designed to determine the bitterness threshold and supra-threshold intensity of this compound using a trained human sensory panel, adhering to ISO 8586:2023 guidelines.[4]

3.1.1 Panelist Selection and Training:

-

Recruitment: Recruit 15-20 individuals based on their interest, availability, and general sensory acuity.

-

Screening: Screen candidates for their ability to detect and recognize the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions. Test for anosmia and color blindness.[4][5]

-

Training: Train a panel of 10-12 selected individuals over several sessions. Familiarize them with various bitter compounds (e.g., quinine, caffeine, propylthiouracil) and the use of a Labeled Magnitude Scale (LMS) for intensity rating.[6]

3.1.2 Bitterness Threshold Determination:

-

Method: Employ the ascending forced-choice (AFC) method (ISO 13301).

-

Procedure: Present panelists with a series of sample sets, each containing three samples (two are blanks, one contains this compound at a specific concentration). The concentrations should increase incrementally. Panelists must identify the "odd" sample. The group's threshold is the concentration at which the substance is correctly identified at a statistically significant rate (p < 0.05).

3.1.3 Supra-threshold Intensity Rating:

-

Method: Use a 10-point Labeled Magnitude Scale (LMS), where 0 is "no sensation" and 10 is "strongest imaginable bitterness".

-

Procedure: Prepare solutions of this compound at various concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in purified water. Present the samples to the panelists in a randomized order. Panelists will taste each sample, rinse with purified water, and wait for a specified period before tasting the next sample to minimize sensory fatigue. They will then rate the perceived bitterness intensity on the LMS.

This cell-based functional assay identifies which of the 25 human bitter taste receptors (TAS2Rs) are activated by this compound.[7][8][9]

3.2.1 Materials:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Plasmids: Expression plasmids for each of the 25 human TAS2Rs and a promiscuous G-protein chimera, Gα16-gust44.

-

Reagents: Lipofectamine 2000 for transfection, Fluo-4 AM for calcium indication, probenecid, and a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).

3.2.2 Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells in a suitable medium. Co-transfect cells in 96-well plates with a plasmid for a specific TAS2R and a plasmid for Gα16-gust44.

-

Cell Loading: After 24 hours of incubation, load the transfected cells with the calcium-sensitive fluorescent dye Fluo-4 AM in the presence of probenecid for 1 hour at 37°C.

-

Compound Stimulation: Prepare solutions of this compound at various concentrations. Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compound solutions to the wells.

-

Data Acquisition: Continuously monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates receptor activation.

-

Data Analysis: Plot the dose-response curve for each activated receptor and calculate the EC₅₀ value (the concentration that elicits a half-maximal response).

An electronic tongue can provide an objective "fingerprint" of the taste profile of this compound and can be correlated with sensory panel data.[10][11][12]

3.3.1 Instrument and Setup:

-

System: A potentiometric electronic tongue (e.g., Alpha MOS Astree) equipped with an array of liquid sensors with different selectivities (e.g., SRS, PKS, CTS, NMS, AHS).

-

Reference Electrode: Ag/AgCl reference electrode.

3.3.2 Procedure:

-

Sample Preparation: Prepare solutions of this compound at concentrations used in the sensory analysis (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in purified water.

-

Sensor Conditioning and Calibration: Condition the sensor array in a standard solution (e.g., 0.01 M HCl) until a stable baseline is achieved. Calibrate the sensors according to the manufacturer's protocol.

-

Measurement: Place the sensor array into each sample solution and record the potential difference over time until a stable signal is reached (typically 120-180 seconds). Rinse the sensors with purified water between each measurement.

-

Data Analysis: Use multivariate statistical software to perform Principal Component Analysis (PCA) on the sensor responses. This will visualize the differentiation between samples of varying concentrations and compare the taste profile to other known bitter compounds. Partial Least Squares (PLS) regression can be used to build a predictive model correlating the electronic tongue data with the sensory panel's bitterness intensity ratings.[13]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: General signaling pathway for bitter taste perception.

Caption: Experimental workflow for sensory panel evaluation.

Caption: Experimental workflow for cell-based TAS2R assay.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ISO 8586:2023—Selection And Training Of Sensory Assessors - The ANSI Blog [blog.ansi.org]

- 5. dlg.org [dlg.org]

- 6. Master Bitter Flavour Detection | GMP-Certified Standard [flavoractiv.com]

- 7. researchgate.net [researchgate.net]

- 8. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. An Electronic Tongue: Evaluation of the Masking Efficacy of Sweetening and/or Flavoring Agents on the Bitter Taste of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of 11-Oxomogroside IIE in Unripe Monk Fruit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 11-Oxomogroside IIE, a significant cucurbitane triterpenoid glycoside, in the developmental stages of monk fruit (Siraitia grosvenorii). As a precursor in the biosynthetic pathway of the highly sweet mogrosides, understanding the prevalence and characteristics of this compound in unripe fruit is paramount for optimizing extraction processes, developing novel natural sweeteners, and exploring its potential pharmacological applications. This document provides a comprehensive overview of its quantitative presence, detailed experimental protocols for its analysis, and a visualization of its place within the broader mogroside biosynthetic pathway.

Quantitative Analysis of Mogrosides During Fruit Maturation

The concentration of various mogrosides shifts dramatically throughout the maturation of monk fruit. Notably, Mogroside IIE, a precursor to the sweeter, more complex mogrosides, is the predominant component in the early stages of fruit development. As the fruit ripens, enzymatic glycosylation converts Mogroside IIE into other mogrosides, including the highly sought-after Mogroside V.[1][2] The table below summarizes the quantitative data on the changing concentrations of key mogrosides at different days after pollination (DAP).

| Days After Pollination (DAP) | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Mogroside IV (mg/g DW) | Mogroside V (mg/g DW) | Siamenoside I (mg/g DW) |

| 15 | ~18 | ~2 | ~0.5 | ~0.5 | ~0.1 |

| 30 | ~12 | ~8 | ~1 | ~1 | ~0.2 |

| 45 | ~5 | ~15 | ~2 | ~3 | ~0.5 |

| 60 | ~1 | ~8 | ~3 | ~10 | ~1 |

| 75 | <1 | ~2 | ~4 | ~18 | ~2 |

| 90 | <1 | <1 | ~5 | ~20 | ~3 |

Data is approximated from graphical representations in "Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of Maturity" for illustrative purposes.

Experimental Protocols

The accurate quantification of this compound and other mogrosides necessitates precise and validated analytical methodologies. The following protocols outline the key steps for the extraction, isolation, and analysis of these compounds from monk fruit.

Sample Preparation and Extraction

This protocol is foundational for the subsequent analysis of mogrosides.

Objective: To extract mogrosides from monk fruit tissue for quantitative analysis.

Materials:

-

Fresh or dried monk fruit

-

Methanol (80%, v/v)

-

Homogenizer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filter

Procedure:

-

Obtain monk fruit samples at the desired stage of ripeness. For analysis of unripe fruit, harvest at approximately 15-30 days after pollination.

-

Dry the fruit samples to a constant weight.

-

Grind the dried fruit into a fine powder.

-

Weigh a precise amount of the powdered sample (e.g., 1.0 g) and place it into an extraction vessel.

-

Add a defined volume of 80% methanol (e.g., 25 mL).

-

Homogenize the mixture for 2-3 minutes.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an analysis vial.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

This method provides high sensitivity and selectivity for the quantification of individual mogrosides.[3][4]

Objective: To separate and quantify this compound and other mogrosides in the prepared extract.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB C18)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Reference standards for this compound and other mogrosides

Procedure:

-

Chromatographic Conditions:

-

Set the column temperature to 30°C.

-

Set the flow rate to 0.8 mL/min.

-

Use a gradient elution program. An example gradient is as follows:

-

0-5 min: 10-25% B

-

5-15 min: 25-35% B

-

15-25 min: 35-50% B

-

25-30 min: 50-80% B

-

30-35 min: 80-10% B (re-equilibration)

-

-

-

Mass Spectrometry Conditions:

-

Set the ESI source to negative ion mode.

-

Optimize the capillary voltage, nebulizer pressure, and drying gas flow rate and temperature for the specific instrument.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for each mogroside must be determined using reference standards.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound and other mogrosides of interest.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Inject the prepared sample extract and determine the concentration of each mogroside by interpolating its peak area from the calibration curve.

-

Visualizations

Biosynthetic Pathway of Mogrosides

The following diagram illustrates the simplified biosynthetic pathway of major mogrosides in monk fruit, highlighting the position of Mogroside IIE as a key intermediate. The pathway begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone, which then undergoes a series of hydroxylations and glycosylations catalyzed by cytochrome P450s and UDP-glucosyltransferases, respectively.

References

"biosynthesis pathway of 11-Oxomogroside IIE"

An In-depth Technical Guide to the Biosynthesis of 11-Oxomogroside IIE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogrosides, the triterpenoid glycosides from Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness and potential pharmacological benefits. Among them, the 11-oxo series of mogrosides represents a distinct branch of this complex metabolic network. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, a diglycosylated mogroside featuring a ketone group at the C-11 position. We detail the enzymatic cascade from the universal triterpenoid precursor, 2,3-oxidosqualene, to the final product, summarizing key quantitative data and outlining the experimental protocols used to elucidate this pathway. This document serves as a critical resource for professionals engaged in natural product chemistry, metabolic engineering, and the development of novel sweeteners and therapeutics.

Introduction to Mogroside Biosynthesis

The biosynthesis of mogrosides is a multi-step enzymatic process localized in the fruit of Siraitia grosvenorii.[1] The pathway begins with the cyclization of a linear isoprenoid precursor into a complex tetracyclic triterpenoid skeleton, which is then sequentially decorated with hydroxyl and glycosyl groups. This intricate series of modifications is catalyzed by five primary enzyme families: squalene epoxidases (SQE), triterpenoid synthases (specifically cucurbitadienol synthase, CS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[2][3] The diversity of mogrosides arises from the varied hydroxylation patterns on the core structure, mogrol, and the number and linkage of attached glucose units.[4]

The formation of this compound is significant as it indicates a branch in the pathway where the C-11 position of the cucurbitadienol core is not only hydroxylated but further oxidized to a ketone. This modification occurs early in the pathway, creating a distinct series of "11-oxo" intermediates that are subsequently glycosylated.[5][6]

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound can be delineated into three major stages: (I) Formation of the 11-oxo-cucurbitadienol backbone, (II) Hydroxylation to form the 11-oxo-mogrol aglycone, and (III) Sequential glycosylation to yield this compound.

Stage I: Synthesis of the 11-Oxo-Cucurbitadienol Core

The pathway initiates from the mevalonate (MVA) pathway in the cytoplasm, which produces the universal C30 isoprenoid precursor, squalene.[7]

-

Epoxidation of Squalene: Squalene is first epoxidized at the C2-C3 position by a Squalene Epoxidase (SQE) to form 2,3-oxidosqualene .[7][8]

-

Cyclization to Cucurbitadienol: Cucurbitadienol Synthase (CS) , a key rate-limiting oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form the foundational tetracyclic triterpenoid skeleton, cucurbitadienol .[7][9]

-

C-11 Oxidation: The multifunctional cytochrome P450 enzyme, CYP87D18 , acts on cucurbitadienol. This enzyme is critical as it catalyzes the oxidation at the C-11 position to produce both 11-hydroxy-cucurbitadienol and 11-oxo-cucurbitadienol .[5][6][10] The formation of 11-oxo-cucurbitadienol directs the metabolic flux towards the 11-oxo series of mogrosides.

Stage II: Formation of the 11-Oxo-Mogrol Aglycone

Following the establishment of the 11-oxo core, further hydroxylations are required to produce the final aglycone ready for glycosylation. This process mirrors the formation of the standard mogrol aglycone and involves additional CYP450s and an epoxide hydrolase to introduce hydroxyl groups at the C-3, C-24, and C-25 positions, ultimately forming 11-oxo-mogrol . The precise sequence and specific enzymes for these steps on the 11-oxo backbone are inferred from the broader mogrol pathway.[2][11]

Stage III: Glycosylation to this compound

The final stage involves the sequential addition of glucose moieties from UDP-glucose to the 11-oxo-mogrol aglycone, catalyzed by UDP-glucosyltransferases (UGTs).

-

First Glucosylation (C-24): A UGT, likely UGT720-269-1 , catalyzes the primary glucosylation at the C-24 hydroxyl group of 11-oxo-mogrol to form 11-Oxomogroside I-A1 . This is inferred from the known activity of UGT720-269-1, which adds glucose to the C-24 position of mogrol.[12]

-

Second Glucosylation (C-3): The same enzyme, UGT720-269-1 , then catalyzes the addition of a second glucose molecule to the C-3 hydroxyl group of 11-Oxomogroside I-A1, yielding the final product, This compound .[12]

Quantitative Data

While detailed enzyme kinetic parameters (Km, kcat) for the specific enzymes in the this compound pathway are not extensively documented in the literature, several studies provide valuable quantitative data on product yields from heterologous expression systems and bioconversion efficiencies.

| Product | Enzyme(s) | Host System | Substrate | Yield / Conversion Rate | Reference |

| Mogroside II-E | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | Transgenic Tobacco (N. benthamiana) | 2,3-oxidosqualene | 339.27 to 5663.55 ng/g Fresh Weight (FW) | [13] |

| Sweet Mogrosides | UGT94-289-3 | In vitro enzyme assay | Mogroside III | ~95% conversion | [4] |

| Siamenoside I | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | Transgenic A. thaliana | 2,3-oxidosqualene | 29.65 to 1036.96 ng/g FW | [13] |

| 11-oxo-cucurbitadienol, 11-hydroxy-cucurbitadienol | CYP87D18, SgCbQ | Yeast (S. cerevisiae) | 2,3-oxidosqualene | Products detected and confirmed by LC-SPE-NMR-MS | [5][6] |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of transcriptomics, heterologous expression, and analytical chemistry. Below are summarized methodologies for key experiments.

Functional Characterization of Enzymes in Yeast

This protocol is a generalized workflow for identifying the function of pathway enzymes like CYP450s and UGTs by expressing them in a microbial host.

-

Gene Cloning and Vector Construction: Candidate genes (e.g., CYP87D18) are amplified from S. grosvenorii cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52). For CYP450s, co-expression with a cytochrome P450 reductase (CPR), such as AtCPR from Arabidopsis thaliana, is essential for activity.[2]

-

Yeast Transformation: The expression vectors are transformed into a suitable Saccharomyces cerevisiae strain. Lanosterol synthase-deficient strains (e.g., GIL77) are often used for characterizing oxidosqualene cyclases to prevent the diversion of precursors into sterol biosynthesis.[9]

-

Culture and Induction: Transformed yeast is cultured in selective media. Gene expression is induced by transferring the culture to a medium containing galactose.

-

Substrate Feeding (for UGTs): For characterizing glycosyltransferases, the aglycone substrate (e.g., mogrol or 11-oxo-mogrol) is fed to the induced yeast culture.

-

Metabolite Extraction: Yeast cells are harvested, and metabolites are extracted using an organic solvent like ethyl acetate or by alkaline lysis followed by solvent extraction.

-

Product Analysis: The extracts are concentrated, redissolved, and analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the enzymatic products by comparing their retention times and mass spectra to authentic standards.[5][6]

Quantitative Analysis of Mogrosides by HPLC-MS/MS

This method is used for the precise quantification of mogrosides in plant tissues.

-

Sample Preparation: Plant material (e.g., transgenic leaves) is flash-frozen, lyophilized, and ground to a fine powder.[13]

-

Extraction: A known mass of the powdered tissue is extracted with 80% methanol using ultrasonication for approximately 1 hour at room temperature. The mixture is then centrifuged to pellet cell debris.[13]

-

Concentration and Dilution: The supernatant is collected, concentrated under a stream of nitrogen, and redissolved in a known volume of methanol for analysis.[13]

-

HPLC-MS/MS Analysis:

-

Chromatography: Separation is performed on a C18 column. A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile (B).[13]

-

Mass Spectrometry: The column effluent is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.

-

Quantification: Quantification is achieved using a multiple reaction monitoring (MRM) method. This involves monitoring a specific precursor-to-product ion transition for each mogroside. A standard curve is generated using authentic standards of known concentrations to calculate the amount of each mogroside in the sample.[13]

-

Conclusion and Future Outlook

The biosynthetic pathway to this compound highlights the elegant complexity of plant secondary metabolism. The discovery of the multifunctional oxidase CYP87D18 as the catalyst for the C-11 oxidation of cucurbitadienol is a pivotal finding, establishing the origin of the 11-oxo series of mogrosides.[5][6] Subsequent glycosylation steps, mediated by UGTs like UGT720-269-1, complete the synthesis.[12]

For researchers and drug development professionals, this knowledge opens several avenues. The elucidated pathway provides a genetic toolkit for the metabolic engineering of microbial or plant hosts to produce specific mogrosides, including those with potentially unique pharmacological properties. Understanding the structure-activity relationship of different mogrosides, such as the impact of the 11-oxo group on sweetness or bioactivity, can guide the development of next-generation natural sweeteners and targeted therapeutics. Further research should focus on obtaining detailed kinetic data for all enzymes in the pathway and exploring the full range of substrates accepted by these versatile biocatalysts.

References

- 1. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. uniprot.org [uniprot.org]

- 11. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 11-Oxomogroside IIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Oxomogroside IIE, a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and further investigation of this natural compound in drug discovery and development.

Mass Spectrometry Data

High-resolution mass spectrometry using Electrospray Ionization Time-of-Flight (ESI-TOF) has been employed to determine the molecular formula of this compound.

| Ion | Observed m/z | Molecular Formula | Calculated m/z | Error (ppm) |

| [M-H]⁻ | 799.4738 | C₄₂H₇₂O₁₄ | 799.4844 | -1.6 |

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound has been achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR chemical shifts are summarized below.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 1.42, 2.05 | m | |

| 2 | 1.70, 1.85 | m | |

| 3 | 3.25 | dd | 11.5, 4.5 |

| 5 | 5.65 | dd | 5.5, 2.5 |

| 7 | 1.55, 2.20 | m | |

| 12 | 1.80, 2.10 | m | |

| 13 | 1.88 | m | |

| 14 | 1.05 | s | |

| 15 | 1.35, 1.95 | m | |

| 16 | 1.45, 1.90 | m | |

| 17 | 1.50 | m | |

| 18 | 0.90 | s | |

| 19 | 1.02 | s | |

| 20 | 1.65 | m | |

| 21 | 0.95 | d | 6.5 |

| 22 | 1.25, 1.50 | m | |

| 23 | 3.80 | m | |

| 24 | 3.40 | m | |

| 26 | 1.20 | s | |

| 27 | 1.22 | s | |

| 30 | 0.85 | s | |

| Glc I (C-3) | |||

| 1' | 4.55 | d | 7.5 |

| 2' | 3.20 | m | |

| 3' | 3.40 | m | |

| 4' | 3.30 | m | |

| 5' | 3.45 | m | |

| 6' | 3.70, 3.90 | m | |

| Glc II (C-24) | |||

| 1'' | 4.45 | d | 8.0 |

| 2'' | 3.15 | m | |

| 3'' | 3.35 | m | |

| 4'' | 3.25 | m | |

| 5'' | 3.40 | m | |

| 6'' | 3.65, 3.85 | m |

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glc I (C-3) | ||

| 1 | 39.5 | 1' | 105.5 |

| 2 | 28.0 | 2' | 75.0 |

| 3 | 89.0 | 3' | 78.0 |

| 4 | 40.0 | 4' | 71.5 |

| 5 | 142.0 | 5' | 77.5 |

| 6 | 122.0 | 6' | 62.5 |

| 7 | 41.0 | Glc II (C-24) | |

| 8 | 40.5 | 1'' | 104.5 |

| 9 | 50.0 | 2'' | 74.5 |

| 10 | 38.0 | 3'' | 77.0 |

| 11 | 211.0 | 4'' | 71.0 |

| 12 | 48.0 | 5'' | 77.0 |

| 13 | 49.0 | 6'' | 62.0 |

| 14 | 51.0 | ||

| 15 | 34.0 | ||

| 16 | 29.0 | ||

| 17 | 52.0 | ||

| 18 | 16.0 | ||

| 19 | 19.0 | ||

| 20 | 36.0 | ||

| 21 | 18.0 | ||

| 22 | 35.0 | ||

| 23 | 68.0 | ||

| 24 | 78.0 | ||

| 25 | 72.0 | ||

| 26 | 29.5 | ||

| 27 | 30.0 | ||

| 28 | 28.5 | ||

| 29 | 17.0 | ||

| 30 | 25.0 |

Experimental Protocols

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance 500 MHz instrument equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[1] Samples of this compound (approximately 1.4-2 mg) were dissolved in deuterated methanol (CD₃OD, 130-150 µL).[1] The solvent signals were used as internal references for ¹H (δH 3.30 ppm) and ¹³C (δC 49.0 ppm) chemical shifts.[1] The complete assignment of proton and carbon signals was achieved through a combination of 1D (¹H, ¹³C) and 2D NMR experiments, including COSY, HSQC-DEPT, HMBC, and NOESY.[1]

Mass Spectrometry

The mass spectral data for this compound was obtained using an ESI-TOF mass spectrometer.[1] The analysis in negative ion mode revealed a prominent [M-H]⁻ ion, which was used for the accurate mass measurement and subsequent determination of the molecular formula.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

A Technical Guide to the Chemoenzymatic Synthesis of 11-Oxomogroside IIE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed chemoenzymatic pathway for the synthesis of 11-Oxomogroside IIE, a cucurbitane-type triterpenoid glycoside. Due to the limited availability of direct chemical synthesis routes in the current literature, this document outlines a plausible strategy based on the isolation of a natural precursor, Mogroside IIE, followed by a targeted chemical or enzymatic oxidation. This guide also includes detailed experimental protocols for related enzymatic modifications of the precursor and discusses the biological context of mogrosides.

Introduction to this compound

This compound is a derivative of mogrol, the core aglycone of the intensely sweet compounds known as mogrosides, which are extracted from the fruit of Siraitia grosvenorii (monk fruit). Mogroside IIE itself is a diglycoside of mogrol and is noted for its bitter taste, serving as a biosynthetic precursor to the sweeter, more highly glycosylated mogrosides like Mogroside V. The introduction of a ketone at the C-11 position of the mogrol skeleton is a key structural modification found in some natural mogrosides and is believed to influence their biological activity. The oxygenated function at the C-11 position is suggested to be responsible for the taste of these compounds.

Proposed Chemoenzymatic Synthesis of this compound

The proposed synthesis of this compound is a two-stage process that begins with the isolation of the natural precursor, Mogroside IIE, followed by the selective oxidation of the C-11 hydroxyl group.

Stage 1: Isolation of Mogroside IIE (Starting Material)

Mogroside IIE is the predominant mogroside in the early stages of monk fruit maturity. Therefore, unripe S. grosvenorii fruits are the primary source for isolating this starting material.

-

Experimental Protocol: Extraction and Purification of Mogroside IIE

-

Harvesting: Collect unripe fruits of S. grosvenorii (approximately 15-45 days after flowering).

-

Extraction: The fresh fruits are homogenized and extracted with an 80:20 methanol-water solution using ultrasonication for 30 minutes.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to separate the different mogrosides. Fractions containing Mogroside IIE are identified by thin-layer chromatography (TLC) and pooled.

-

Final Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to obtain Mogroside IIE of high purity.

-

Characterization: The structure and purity of the isolated Mogroside IIE are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Stage 2: Selective Oxidation of the C-11 Hydroxyl Group

This crucial step involves the conversion of the C-11 hydroxyl group of Mogroside IIE to a ketone. Two potential approaches are proposed: chemical oxidation and enzymatic oxidation.

-

Approach A: Chemical Oxidation (Proposed)

Drawing parallels from the synthesis of 11-keto steroids, various chemical oxidants could be employed for the selective oxidation of the secondary alcohol at C-11. Challenges include achieving high selectivity without affecting other hydroxyl groups on the mogrol backbone or the sugar moieties.

-

Proposed Experimental Protocol: Chemical Oxidation

-

Protection of Vicinal Diols (if necessary): The hydroxyl groups on the glucose moieties may need to be protected using standard protecting group chemistry to prevent unwanted side reactions.

-

Oxidation: The protected Mogroside IIE is dissolved in a suitable solvent (e.g., dichloromethane or acetone). An excess of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane, is added portion-wise at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Workup and Deprotection: Upon completion, the reaction is quenched, and the product is extracted. The protecting groups are then removed under appropriate conditions.

-

Purification: The resulting this compound is purified by column chromatography and preparative HPLC.

-

-

Approach B: Enzymatic Oxidation (Proposed)

In the biosynthesis of mogrosides, cytochrome P450 (CYP) enzymes are responsible for the hydroxylation of the mogrol skeleton, including at the C-11 position by an enzyme identified as CYP87D18[1]. It is plausible that a dehydrogenase or a P450 enzyme with oxidase activity could catalyze the subsequent oxidation of the C-11 hydroxyl to a ketone.

-

Proposed Experimental Protocol: Enzymatic Oxidation

-

Enzyme Selection: A screening of microbial strains known for producing oxidoreductases or specific CYP enzymes with activity on triterpenoids would be conducted. Alternatively, recombinant expression of candidate enzymes (e.g., specific 11β-hydroxysteroid dehydrogenases) could be pursued.

-

Biotransformation: Mogroside IIE is incubated with the selected whole-cell biocatalyst or isolated enzyme in a suitable buffer system.

-

Reaction Conditions: The pH, temperature, and incubation time are optimized for maximal conversion.

-

Extraction and Purification: The product, this compound, is extracted from the reaction mixture and purified using chromatographic techniques as described above.

-

Experimental Data and Protocols for a Related Transformation

While a direct protocol for the synthesis of this compound is not available, detailed studies on the enzymatic modification of the precursor, Mogroside IIE, have been published. The following data and protocol for the enzymatic transglycosylation of Mogroside IIE serve as a valuable reference for conducting enzymatic reactions with this substrate.

Table 1: Quantitative Data for Enzymatic Transglycosylation of Mogroside IIE

| Parameter | Optimal Value/Range |

| Substrate (Mogroside IIE) | 3% (w/v) |

| Glycosyl Donor (Starch) | 6% (w/v) |

| Enzyme | Cyclodextrin glucanotransferase (CGTase) |

| Enzyme Concentration | 35-40 U/g of Mogroside IIE |

| Temperature | 60-65 °C |

| pH | 5.5-6.5 |

| Buffer System | HAc-NaAc or H3PO4-K3PO4 |

| Optimal Reaction Time | 24-36 hours |

-

Experimental Protocol: Enzymatic Transglycosylation of Mogroside IIE

-

Reaction Setup: A solution of 3% Mogroside IIE and 6% soluble starch is prepared in a buffer of pH 6.0 (e.g., sodium acetate buffer).

-

Enzyme Addition: Cyclodextrin glucanotransferase (CGTase) is added to the solution at a concentration of 40 U per gram of Mogroside IIE.

-

Incubation: The reaction mixture is incubated at 65 °C for 24 to 36 hours with gentle agitation.

-

Reaction Termination: The reaction is terminated by heating the mixture to 100 °C for 10 minutes to denature the enzyme.

-

Product Analysis: The resulting mixture of transglycosylated mogrosides can be analyzed and purified by HPLC.

-

Visualization of Workflows and Pathways

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Keap1-Nrf2 Antioxidant Pathway Modulated by Mogrosides

Caption: Mogrosides can activate the Keap1-Nrf2 pathway to enhance cellular antioxidant defenses.

Conclusion

The synthesis of this compound presents a compelling challenge for synthetic and medicinal chemists. While a direct, well-established synthetic route is not yet available, this guide outlines a feasible chemoenzymatic strategy starting from the natural precursor, Mogroside IIE. The proposed oxidation at the C-11 position, inspired by biosynthetic pathways and analogous chemical transformations, offers a promising avenue for obtaining this compound for further research into its biological activities and potential therapeutic applications. The provided experimental data and protocols for the enzymatic modification of Mogroside IIE will be valuable for researchers working with this class of molecules. Further investigation into specific oxidoreductases that can act on the mogrol skeleton is warranted to develop a fully enzymatic and highly selective synthesis of this compound.

References

Cucurbitane Glycosides: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitane glycosides, a class of tetracyclic triterpenoids predominantly found in the Cucurbitaceae family of plants, have garnered significant attention for their diverse and potent biological activities.[1][2] These compounds are characterized by a unique 19-(10→9β)-abeo-10α-lanost-5-ene skeleton and are known for their bitter taste.[3][4] Historically used in traditional medicine, modern scientific investigation has begun to unravel the molecular mechanisms underlying their therapeutic effects, revealing a promising potential for the development of novel pharmaceuticals.

This technical guide provides a comprehensive literature review of cucurbitane glycosides, focusing on their chemical structures, significant biological activities, and the signaling pathways they modulate. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of molecular interactions and experimental workflows. The information presented herein aims to facilitate a deeper understanding of these complex natural products and to support ongoing and future research in this exciting field.

Quantitative Data on Biological Activities

The biological activities of cucurbitane glycosides are extensive, with a significant body of research focusing on their anticancer and anti-inflammatory properties. The following tables summarize the in vitro potencies of various cucurbitane glycosides against different cancer cell lines and inflammatory models, primarily presented as IC50 values (the concentration required to inhibit 50% of the biological activity).

Table 1: Anticancer Activity of Cucurbitane Glycosides (IC50 Values)

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Cucurbitacin B | MCF-7 | Breast Cancer | 4.12 µM | [5] |

| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 3.68 µM | [5] |

| Cucurbitacin B | MDA-MB-231, MDA-MB-435, BT-549, MCF-7, HS578T, NCI/ADR-RES | Breast Cancer | 18.6 - 83.2 nM | [3] |

| Cucurbitacin B | HUVEC | Umbilical Vein Endothelial | 0.03 µM | [3] |

| Cucurbitacin B | SRB1, SRB12, SCC13, COLO16 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 µM | [6] |

| Cucurbitacin D | HUVEC | Umbilical Vein Endothelial | 0.28 µM | [3] |

| Cucurbitacin E | HuT-78 | Cutaneous T-cell Lymphoma | 17.38 µM | [7] |

| Cucurbitacin E | SeAx | Cutaneous T-cell Lymphoma | 22.01 µM | [7] |

| Cucurbitacin I | HuT-78 | Cutaneous T-cell Lymphoma | 13.36 µM | [7] |

| Cucurbitacin I | SeAx | Cutaneous T-cell Lymphoma | 24.47 µM | [7] |

| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 0.2726 µM | [4] |

| Cucurbitacin I | BXPC-3 | Pancreatic Cancer | 0.3852 µM | [4] |

| Cucurbitacin I | CFPAC-1 | Pancreatic Cancer | 0.3784 µM | [4] |

| Cucurbitacin I | SW 1990 | Pancreatic Cancer | 0.4842 µM | [4] |

| Cucurbitacin IIb | HeLa | Cervical Cancer | 7.3 µM | |

| Cucurbitacin IIb | A549 | Lung Cancer | 7.8 µM | |

| Mogroside V | PANC-1 | Pancreatic Cancer | Concentration- and time-dependent inhibition | |

| Charantoside H, J, K, Momorcharacoside A, Goyaglycoside-l | - | - | Moderate α-glucosidase inhibition (IC50: 28.40 - 63.26 µM) | [8] |

Table 2: Anti-inflammatory Activity of Cucurbitane Glycosides

| Compound/Extract | Assay | Model | IC50/Inhibition | Reference |

| Bryoniosides & others | TPA-induced inflammation | Mouse ear | ID50: 0.2-0.6 mg/ear | [1][9] |

| Kuguaovins A–G & others | Anti-NO production | RAW 264.7 cells | IC50: 15–35 μM | [10] |

| Compounds from M. charantia | NO production inhibition | RAW 264.7 cells | IC50: 14.3 ± 1.6 to 41.4 ± 3.1 μM | |

| Compounds 6 & 8 from M. charantia | NF-κB inhibition (TNFα-stimulated) | HepG2 cells | IC50: 0.4 µM | [4] |

| Mogroside V | LPS-induced airway inflammation | Mouse model | 5 and 10 mg/kg inhibited inflammation | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of cucurbitane glycosides.

Extraction and Isolation of Cucurbitane Glycosides

This protocol is a generalized procedure based on common practices for extracting and isolating cucurbitane glycosides from plant material.

Materials:

-

Fresh or dried plant material (e.g., fruits, roots)

-

Ethanol (70-95%)

-

Solvents for liquid-liquid extraction (e.g., n-hexane, ethyl acetate, n-butanol)

-

Column chromatography materials (e.g., silica gel, Diaion HP-20 resin)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction:

-

Macerate or powder the plant material.

-

Extract the material with 70-95% ethanol at room temperature or with gentle heating (e.g., 50°C) for several hours to days. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with a non-polar solvent like n-hexane to remove lipids and pigments.

-

Next, partition the aqueous layer with a moderately polar solvent such as ethyl acetate, which often contains the cucurbitane aglycones.

-

Finally, partition the remaining aqueous layer with a polar solvent like n-butanol to isolate the more polar cucurbitane glycosides.

-

-

Chromatographic Separation:

-

Subject the desired fraction (e.g., the ethyl acetate or n-butanol fraction) to column chromatography.

-

For initial fractionation, a macroporous resin like Diaion HP-20 can be used, eluting with a stepwise gradient of water and ethanol.

-

Further purify the resulting fractions using silica gel column chromatography with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Monitor the separation process using TLC.

-

-

Final Purification:

-

Purify the isolated compounds to homogeneity using preparative HPLC.

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Cucurbitane glycoside stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the cucurbitane glycoside in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-50 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.

-

Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by assessing the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Cucurbitane glycoside stock solution

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the cucurbitane glycoside for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the cucurbitane glycoside for 24 hours. Include a control group with LPS only and a blank group with cells only.

-

-

Nitrite Standard Curve Preparation:

-

Prepare a serial dilution of the sodium nitrite standard in the cell culture medium to create a standard curve.

-

-

Griess Reaction:

-

After the 24-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-